3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid
Description
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid (CAS: 875787-07-8) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a saturated six-membered ring and a three-carbon propanoic acid side chain.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)2-1-7-6-3-4-10-5-8(6)12-11-7/h10H,1-5H2,(H,11,12)(H,13,14) |
InChI Key |
JVAYRNLVWBHGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NN2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a β-ketoester, followed by cyclization to form the pyrazolopyridine core. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives
- 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid (SY253216): This analog replaces the propanoic acid chain with a direct carboxylic acid substituent. Such structural differences could influence pharmacokinetics, such as absorption and metabolic stability .
Chlorinated 3-Phenylpropanoic Acid Derivatives
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (1): This compound, isolated from Streptomyces coelicolor, features a chlorinated phenyl group instead of a pyrazolo-pyridine ring. It exhibits selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, highlighting the role of halogenation in enhancing bioactivity. The absence of a heterocyclic core in this derivative may limit its applicability in central nervous system (CNS) targets due to reduced blood-brain barrier permeability compared to bicyclic systems .
Methylthio-Propanoic Acid Esters
- 3-(Methylthio)propanoic Acid Methyl Ester: Found in pineapple varieties, this esterified derivative lacks the heterocyclic scaffold and serves as a volatile flavor compound. Its methylthio group contributes to sulfurous aroma profiles, contrasting sharply with the non-volatile, pharmacologically oriented design of the target compound. The ester group also enhances volatility, making it unsuitable for therapeutic applications requiring sustained release .
Structural and Functional Analysis Table
Key Research Findings and Implications
Structural Flexibility vs. Bioactivity: The propanoic acid chain in the target compound may enhance binding to flexible active sites compared to rigid carboxylic acid analogs like SY253212. This could be advantageous in designing kinase inhibitors or GPCR modulators .
Role of Halogenation : Chlorinated derivatives (e.g., compound 1) demonstrate that electronegative substituents enhance antimicrobial activity. However, the pyrazolo-pyridine core in the target compound may offer a broader spectrum of biological interactions due to its nitrogen-rich aromatic system .
Volatility and Functional Groups : Unlike methylthio esters, the target compound’s carboxylic acid group ensures water solubility and ionic interactions, critical for drug-receptor binding. This contrasts with the ester derivatives’ role in flavor chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
